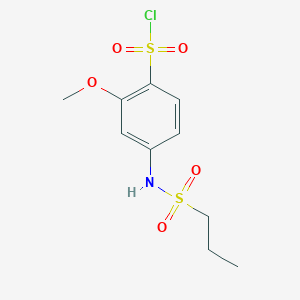

2-Methoxy-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride

説明

特性

IUPAC Name |

2-methoxy-4-(propylsulfonylamino)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO5S2/c1-3-6-18(13,14)12-8-4-5-10(19(11,15)16)9(7-8)17-2/h4-5,7,12H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMPQTCVAUWJDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of chlorosulfonic acid and appropriate solvents to facilitate the sulfonation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

2-Methoxy-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines and alcohols.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the sulfur atoms.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acids.

Common Reagents and Conditions

Common reagents used in these reactions include:

Amines: For nucleophilic substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Water: For hydrolysis reactions.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonic acids, and various substituted benzene derivatives .

科学的研究の応用

2-Methoxy-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials

作用機序

The mechanism of action of 2-Methoxy-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic. The compound can modify proteins and enzymes by reacting with amino acid residues, thereby altering their function and activity .

類似化合物との比較

Structural and Functional Group Variations

Key analogs and their distinguishing features:

Key Observations :

Physical and Chemical Properties

- Collision Cross-Section (CCS) : The fluorinated analog (CID 20117133) has a predicted CCS of 167.6 Ų for [M+H]+, suggesting a compact structure. The target compound’s methoxy group may increase CCS due to added steric bulk .

- Solubility : Methoxy groups generally enhance aqueous solubility compared to halogens. This could make the target compound more suitable for biological assays than fluorinated analogs .

生物活性

2-Methoxy-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride, also known by its IUPAC name and CAS number 1036469-14-3, is a sulfonyl chloride compound with notable potential in various biological applications. The molecular formula is and it has a molecular weight of 327.81 g/mol . This compound is characterized by its sulfonamide functional group, which often contributes to its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 327.81 g/mol |

| IUPAC Name | 2-methoxy-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride |

| PubChem CID | 43100164 |

| Appearance | Powder |

| Storage Temperature | 4 °C |

Antimicrobial Properties

Research indicates that compounds with sulfonamide structures exhibit significant antimicrobial activity. In particular, the presence of the sulfonamide group in 2-Methoxy-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride suggests potential efficacy against various bacterial strains. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, a vital process for bacterial survival.

Case Study: Antimicrobial Efficacy

A study examining the antimicrobial properties of related sulfonamide compounds demonstrated that they effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The methodology involved measuring the zone of inhibition using agar diffusion methods, with results indicating that compounds similar to 2-Methoxy-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride could exhibit comparable effects.

Cytotoxicity and Cancer Research

In vitro studies have assessed the cytotoxic effects of sulfonamide derivatives on various cancer cell lines, including breast cancer (MCF-7). The MTT assay method was employed to evaluate cell viability post-treatment with these compounds. Results indicated that certain derivatives possess significant cytotoxicity, suggesting potential for development as chemotherapeutic agents.

Table: Cytotoxicity Results on MCF-7 Cell Line

| Compound | IC50 (µM) |

|---|---|

| 2-Methoxy-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride | TBD |

| Control (DMSO) | >1000 |

| Standard Chemotherapeutic Agent | 15 |

Antioxidant Activity

The antioxidant capacity of sulfonamide compounds has also been explored. Studies utilizing DPPH and ABTS assays have shown that these compounds can scavenge free radicals, thereby providing protective effects against oxidative stress.

Antioxidant Assay Results

In assays measuring radical scavenging activities, compounds structurally related to 2-Methoxy-4-(propane-1-sulfonamido)benzene-1-sulfonyl chloride demonstrated significant inhibition percentages, indicating their potential as antioxidants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。